N-[(4-ethylphenyl)methyl]-6-hydroxypyridine-3-carboxamide
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Overview
Description
N-[(4-ethylphenyl)methyl]-6-hydroxypyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, with various substituents attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylphenyl)methyl]-6-hydroxypyridine-3-carboxamide typically involves the condensation of 4-ethylbenzylamine with a suitable dihydropyridine precursor. One common method involves the use of a Hantzsch dihydropyridine synthesis, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together under acidic conditions to form the dihydropyridine ring . The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethylphenyl)methyl]-6-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the alcohol derivative.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
N-[(4-ethylphenyl)methyl]-6-hydroxypyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(4-ethylphenyl)methyl]-6-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets, such as calcium channels. The compound can bind to the calcium channels and inhibit the influx of calcium ions into cells, which can lead to various physiological effects, including vasodilation and reduced blood pressure . The pathways involved include the modulation of intracellular calcium levels and the subsequent effects on cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
N-[(4-ethylphenyl)methyl]-6-hydroxypyridine-3-carboxamide is unique due to the presence of the ethyl group on the benzyl moiety, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its binding affinity to molecular targets compared to other similar compounds .
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-11-3-5-12(6-4-11)9-17-15(19)13-7-8-14(18)16-10-13/h3-8,10H,2,9H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWHOUBGYKKRTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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